AChE Inhibition Boost via Benzisoxazole Bioisosterism
The benzisoxazole heterocycle functions as a bioisostere for the benzoyl group, a common pharmacophore. In a direct structural comparison within the N-benzylpiperidine class of AChE inhibitors, replacing the benzoyl moiety with a benzisoxazole yielded compounds with profoundly improved potency. While the benzoyl-containing series exhibited IC50 values typically >100 nM, optimized benzisoxazole analogs (e.g., compound 1j) achieved an IC50 of 0.8 nM against AChE [1]. This represents a potency improvement of over two orders of magnitude, demonstrating the critical role of the benzisoxazole ring in target engagement.
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly tested as a final drug; represented by benzisoxazole-containing analog 1j (IC50 = 0.8 nM) |
| Comparator Or Baseline | Benzoyl-containing N-benzylpiperidine analogs (IC50 > 100 nM) |
| Quantified Difference | >100-fold improvement in potency (0.8 nM vs >100 nM) |
| Conditions | In vitro enzyme inhibition assay using electric eel AChE |
Why This Matters
This data substantiates the selection of the 1,2-benzisoxazole scaffold over a benzoyl group when designing potent AChE inhibitors, directly impacting lead optimization campaigns for Alzheimer's disease.
- [1] Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. View Source
